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Compound Name: Pip5K1C-IN-2

Cat. No.: B15138266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular basis

for the inhibition of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C) by

the potent and selective inhibitor, Pip5K1C-IN-2. This document details the binding hypothesis,

quantitative inhibitory data, and the experimental protocols utilized in its characterization,

offering a valuable resource for researchers in kinase drug discovery and cell signaling.

Executive Summary
Pip5K1C is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol-4,5-

bisphosphate (PI(4,5)P2), a key second messenger involved in a multitude of cellular

processes including signal transduction, cytoskeletal dynamics, and membrane trafficking.[1][2]

Dysregulation of PIP5K1C activity has been implicated in various diseases, making it an

attractive target for therapeutic intervention. Pip5K1C-IN-2 (also known as compound 33) has

emerged as a highly potent and selective inhibitor of PIP5K1C.[3][4] This guide elucidates the

foundational principles of its inhibitory action, leveraging data from the primary research that

led to its discovery.
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In the absence of a co-crystal structure of Pip5K1C with its inhibitor, the structural basis of

Pip5K1C-IN-2's activity is understood through a well-supported hypothesis derived from

structure-activity relationship (SAR) studies. The core of this hypothesis centers on the

interaction of the inhibitor's bicyclic pyrazole moiety with the hinge region of the kinase's ATP-

binding pocket.

The pyrazole scaffold is proposed to form crucial hydrogen bonds with the backbone of the

hinge region, a common binding motif for ATP-competitive kinase inhibitors.[3] This interaction

is believed to anchor the inhibitor in the active site, effectively blocking the binding of ATP and

preventing the subsequent phosphorylation of its substrate, phosphatidylinositol-4-phosphate

(PI4P).

Further evidence supporting this hypothesis comes from the analysis of related compounds.

For instance, the introduction of bulky substituents, such as a cyclobutyl group, in a position

that would sterically clash with the hinge region, was found to reduce the inhibitor's potency.[3]

This suggests that a precise fit within the hinge region is critical for effective inhibition.
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Figure 1: Hypothesized binding of Pip5K1C-IN-2 to the ATP pocket.

Quantitative Inhibitory Data
Pip5K1C-IN-2 demonstrates exceptional potency and selectivity for PIP5K1C. The following

tables summarize the key quantitative data for this inhibitor and related compounds.

Table 1: In Vitro Potency of Pip5K1C-IN-2 and Related Compounds
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Compound PIP5K1C IC50 (µM)

Pip5K1C-IN-2 (Compound 33) 0.0059

Compound 30 0.0062

Compound 5 0.048

Data sourced from Ochiai et al., ACS Med. Chem. Lett. 2024.[3]

Table 2: Kinase Selectivity Profile of Pip5K1C-IN-2 (Compound 33)

Kinase Target Percent Inhibition at 1 µM

PIP5K1C >95%

Panel of >200 Protein Kinases <50%

Panel of 13 Lipid Kinases <50%

Data from cellular kinase profiling using the KiNativ platform in Jurkat cell lysates.[3]

Signaling Pathway Context
PIP5K1C is a central node in phosphoinositide signaling. Its inhibition by Pip5K1C-IN-2 has

direct consequences on downstream cellular events. The primary effect is the reduction of

PI(4,5)P2 levels, which in turn impacts a variety of signaling cascades.
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Figure 2: PIP5K1C signaling pathway and the point of inhibition.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

Pip5K1C-IN-2.

Synthesis of Pip5K1C-IN-2 (Compound 33)
The synthesis of Pip5K1C-IN-2 and its bicyclic pyrazole analogs follows a multi-step synthetic

route. A general overview is provided below.
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Figure 3: General synthetic workflow for Pip5K1C-IN-2.

General Procedure:

Cyclization: The initial step involves the cyclization of appropriate starting materials to form

the core bicyclic structure.

Pyrazole Ring Formation: The pyrazole ring is constructed through condensation with

hydrazine.

Protection and Functionalization: The pyrazole nitrogen is protected, followed by a

Sandmeyer reaction to introduce a handle for subsequent coupling.

Suzuki-Miyaura Coupling: The desired aryl or heteroaryl moiety is introduced via a Suzuki-

Miyaura cross-coupling reaction.

Deprotection and Urea Formation: Following deprotection of the pyrazole, the final urea

linkage is formed to yield the target inhibitor.

For detailed reaction conditions, reagent specifications, and purification methods, please refer

to the supporting information of the primary publication by Ochiai et al.[3]

In Vitro PIP5K1C Kinase Assay (ADP-Glo™ Format)
The in vitro potency of Pip5K1C-IN-2 was determined using a luminescence-based kinase

assay that measures the amount of ADP produced in the kinase reaction.

Materials:

Recombinant human PIP5K1C enzyme

Pip5K1C-IN-2 (or other test compounds)
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PIP5K1C substrate: PI(4)P

ATP

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

ADP-Glo™ Kinase Assay Kit (Promega)

96- or 384-well white assay plates

Procedure:

Compound Preparation: A serial dilution of Pip5K1C-IN-2 is prepared in DMSO and then

diluted in kinase assay buffer.

Kinase Reaction:

Add PIP5K1C enzyme to the wells of the assay plate.

Add the diluted inhibitor.

Initiate the kinase reaction by adding a mixture of the PI(4)P substrate and ATP.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

ADP Detection:

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic equation.
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Kinase Selectivity Profiling (KiNativ™)
The selectivity of Pip5K1C-IN-2 was assessed using the KiNativ™ platform, a cellular

proteomics approach to profile kinase inhibitor targets.

General Principle:

Cell Treatment: Live cells (e.g., Jurkat) are treated with the inhibitor (Pip5K1C-IN-2) or a

vehicle control.

Lysate Preparation: The cells are lysed to release the proteome.

Probe Labeling: The lysates are treated with a biotinylated, irreversible ATP-reactive probe.

This probe covalently labels the active sites of kinases that are not occupied by the inhibitor.

Enrichment and Digestion: The probe-labeled proteins are enriched using streptavidin beads

and then digested into peptides.

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the

probe.

Data Interpretation: A decrease in the abundance of a particular kinase peptide in the

inhibitor-treated sample compared to the control indicates that the inhibitor is binding to and

protecting that kinase from probe labeling.

This method provides a comprehensive profile of the inhibitor's targets within a cellular context.

[3]

Conclusion
Pip5K1C-IN-2 is a groundbreaking tool for the study of PIP5K1C biology and a promising

starting point for the development of novel therapeutics. Its high potency and selectivity are

attributed to its unique bicyclic pyrazole structure, which is hypothesized to bind to the hinge

region of the kinase's ATP pocket. The data and protocols presented in this guide offer a

detailed framework for understanding and utilizing this important chemical probe in future

research endeavors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15138266?utm_src=pdf-body
https://www.benchchem.com/product/b15138266?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11089562/
https://www.benchchem.com/product/b15138266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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